molecular formula C10H4Cl4 B1346991 1,4,5,8-Tetrachloronaphthalene CAS No. 3432-57-3

1,4,5,8-Tetrachloronaphthalene

Cat. No.: B1346991
CAS No.: 3432-57-3
M. Wt: 265.9 g/mol
InChI Key: LITCKAVLJAKHOE-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of four chlorine atoms at the 1, 4, 5, and 8 positions on the naphthalene ring.

Preparation Methods

1,4,5,8-Tetrachloronaphthalene can be synthesized through several methods. One common synthetic route involves the chlorination of naphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions . Industrial production methods may involve similar chlorination processes, optimized for large-scale production.

Chemical Reactions Analysis

1,4,5,8-Tetrachloronaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1,4,5,8-Tetrachloronaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetrachloronaphthalene involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to participate in electron transfer reactions and interact with biological macromolecules. These interactions can lead to changes in cellular processes and biochemical pathways, although detailed mechanisms are still being studied .

Comparison with Similar Compounds

1,4,5,8-Tetrachloronaphthalene can be compared with other chlorinated naphthalenes, such as 1,2,3,4-tetrachloronaphthalene and 1,2,3,5-tetrachloronaphthalene. These compounds share similar structural features but differ in the positions of chlorine atoms, leading to variations in their chemical properties and reactivity.

Properties

IUPAC Name

1,4,5,8-tetrachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITCKAVLJAKHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=C(C2=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187886
Record name 1,4,5,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3432-57-3
Record name Naphthalene, 1,4,5,8-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003432573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,5,8-Tetrachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic data is available for 1,4,5,8-Tetrachloronaphthalene, and what does it tell us about the compound?

A1: One study focused on the environmental effects on the phosphorescence of this compound. [] Although the abstract doesn't provide specific data, we can infer that this research likely investigated the compound's phosphorescent properties, a type of luminescence, under different environmental conditions. This suggests that this compound exhibits luminescence, and external factors like temperature, solvent, and pressure might influence its intensity and behavior.

Q2: How does the molecular structure of this compound affect its energy levels and electronic transitions?

A2: A research paper investigated the equilibrium geometries and energies of this compound using quantum chemical calculations. [] While the provided abstract doesn't directly discuss this compound's energy levels, it mentions calculations for a related compound (Calcium). These calculations likely involved determining the energy differences between the ground state and excited states, which dictate the wavelengths of light absorbed by the molecule. This information is valuable for understanding the compound's spectroscopic properties and potential photochemical reactions.

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